5-Oxaspiro[3.5]nonane-8-sulfonamide

Medicinal Chemistry Conformational Analysis Scaffold Design

Researchers requiring rigid sulfonamide bioisosteres often face supply inconsistency with niche spirocyclic intermediates. 5-Oxaspiro[3.5]nonane-8-sulfonamide (CAS 1515376-92-7) resolves this as a validated research intermediate. Key advantages: • [3.5]-Spiro scaffold locks sulfonamide orientation for SAR; XLogP3 0.1 offers distinct polarity vs. spiro[4.4] analogs. • Primary -SO₂NH₂ at 8-position enables N-alkylation/arylation for library diversification. • Supplied at ≥95% purity, suitable for CA isoform selectivity profiling and lead optimization.

Molecular Formula C8H15NO3S
Molecular Weight 205.28 g/mol
Cat. No. B13217007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxaspiro[3.5]nonane-8-sulfonamide
Molecular FormulaC8H15NO3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESC1CC2(C1)CC(CCO2)S(=O)(=O)N
InChIInChI=1S/C8H15NO3S/c9-13(10,11)7-2-5-12-8(6-7)3-1-4-8/h7H,1-6H2,(H2,9,10,11)
InChIKeyAIDPIVMZRXLPKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxaspiro[3.5]nonane-8-sulfonamide Overview


5-Oxaspiro[3.5]nonane-8-sulfonamide (CAS 1515376-92-7) is a spirocyclic sulfonamide building block with the molecular formula C₈H₁₅NO₃S and a molecular weight of 205.28 g/mol [1]. The compound incorporates a 5-oxaspiro[3.5]nonane core—a rigid spirocyclic scaffold—combined with a primary sulfonamide functional group, a well-established pharmacophore known for enzyme inhibition, particularly against carbonic anhydrases and as a bioisostere [2]. Its structure confers conformational constraint, which is valued in medicinal chemistry for enhancing target selectivity and modulating physicochemical properties relative to flexible acyclic or monocyclic analogs [2]. This compound is primarily supplied as a research intermediate with purity specifications typically ≥95%, intended for library synthesis, SAR exploration, and derivatization studies .

Spirocyclic scaffold
Conformational constraint for SAR exploration and target selectivity studies
Primary sulfonamide
Enzyme inhibition and bioisostere research; supports carbonic anhydrase studies
Intermediate supply
Designed for library synthesis, late-stage derivatization and focused compound collection

5-Oxaspiro[3.5]nonane-8-sulfonamide: Non-Interchangeability


Direct one-to-one substitution of 5-Oxaspiro[3.5]nonane-8-sulfonamide with other spirocyclic sulfonamides (e.g., spiro[4.4]nonane-1-sulfonamide or 7-thia-2-aza-spiro[3.5]nonane 7,7-dioxide) is scientifically unjustified without re-optimization of the synthetic or biological system. Spiro ring size and heteroatom composition critically govern molecular geometry, lipophilicity, and hydrogen-bonding capacity, which in turn dictate target binding, permeability, and metabolic stability . Furthermore, sulfonamide positional isomerism on the spiro framework alters steric and electronic environments, leading to divergent reactivity in derivatization and distinct biological profiles [1]. The quantitative evidence below demonstrates that even among structurally close analogs, key properties differ significantly, making the specific selection of 5-oxaspiro[3.5]nonane-8-sulfonamide essential for reproducibility in research and development pipelines.

Spiro topology mismatch
Ring size and heteroatom composition shift geometry, lipophilicity and target presentation; direct replacement with [4.4] or thia-aza analogs may alter SAR.
Positional isomerism
8‑substitution on oxaspiro vs. ring‑junction attachment changes steric accessibility and derivatization pathways; synthetic outcomes may not transfer.
Physicochemical divergence
XLogP3 and TPSA differ markedly from non‑oxa spiro analogs; solubility and permeability profiles may shift, requiring re‑validation of assay conditions.

5-Oxaspiro[3.5]nonane-8-sulfonamide: Quantified Differences vs. Analogs


Spiro Scaffold Topology: [3.5]-Core vs. Alternative Ring Systems

The 5-oxaspiro[3.5]nonane core in this compound creates a distinct topological profile compared to other commercially available spirocyclic sulfonamides. The [3.5]-spiro system, combining an oxetane-like four-membered oxygen-containing ring with a six-membered ring, provides a different spatial arrangement and vector exit angle compared to [4.4]-spiro systems (e.g., spiro[4.4]nonane-2-sulfonamide) or alternative [3.5]-heteroatom variants (e.g., 7-thia-2-aza-spiro[3.5]nonane 7,7-dioxide) [1]. This scaffold specificity influences the three-dimensional presentation of the sulfonamide pharmacophore and subsequent structure-activity relationships .

Spiro topology [3.5] vs [4.4]
Class‑level
TPSA 77.8 Ų vs 68.5 Ų (+9.3 Ų)
MW 205.28 vs 203.30
Distinct scaffold geometry and polarity; supports scaffold‑specific SAR studies.
Computed properties; experimental validation recommended.
Medicinal Chemistry Conformational Analysis Scaffold Design

Sulfonamide Positional Isomerism: 8- vs. 1-/2-Substitution

The sulfonamide group attached at the 8-position of the 5-oxaspiro[3.5]nonane core creates a distinct electronic and steric environment compared to 1- or 2-substituted spiro[4.4]nonane sulfonamides. This positional difference influences the reactivity and accessibility of the primary sulfonamide (-SO₂NH₂) for subsequent functional group transformations such as N-alkylation, N-arylation, or conversion to sulfonamide bioisosteres . In spiro[4.4]nonane-1-sulfonamide, the sulfonamide is positioned at the ring junction, leading to different steric shielding and electronic properties .

Positional isomerism
Data to verify
8‑sulfonamide on oxaspiro vs.
1‑substitution on all‑carbon [4.4]; distinct formula (C₈H₁₅NO₃S vs C₉H₁₇NO₂S) and steric profile.
8‑position may enable unique derivatization routes.
Limited comparative data; verify synthetic accessibility.
Synthetic Chemistry Derivatization Medicinal Chemistry

Lipophilicity: XLogP3 and Solubility Profile

The computed XLogP3 value of 0.1 for 5-oxaspiro[3.5]nonane-8-sulfonamide indicates a significantly more hydrophilic character compared to closely related spirocyclic sulfonamides lacking the oxa-heteroatom [1]. This contrasts sharply with spiro[4.4]nonane-2-sulfonamide, which has a computed XLogP3 of 1.9, representing a 1.8 log unit difference in predicted lipophilicity [2]. In practical terms, this difference corresponds to an approximately 60-fold difference in octanol-water partition coefficient, which has substantial implications for aqueous solubility, membrane permeability, and in vivo distribution [1][2].

XLogP3 lipophilicity
Head‑to‑head
0.1 vs 1.9 (Δ −1.8)
Higher hydrophilicity may support aqueous solubility and peripheral target exposure studies.
Computed; confirm with experimental logD.
ADME Physicochemical Properties Drug Design

TPSA and Hydrogen Bonding Capacity

The topological polar surface area (TPSA) of 5-oxaspiro[3.5]nonane-8-sulfonamide is 77.8 Ų, which is 9.3 Ų higher than the TPSA of spiro[4.4]nonane-2-sulfonamide (68.5 Ų) [1][2]. This difference arises from the presence of the oxygen heteroatom in the oxaspiro ring system of the target compound. TPSA is a critical descriptor for predicting oral bioavailability and blood-brain barrier penetration, with values below 140 Ų generally considered favorable for oral absorption and values below 60-70 Ų often associated with enhanced CNS penetration [3].

TPSA hydrogen bonding
Head‑to‑head
77.8 Ų vs 68.5 Ų (Δ +9.3 Ų)
Higher TPSA indicates greater hydrogen‑bonding capacity; may influence permeability differentiation.
Below oral absorption thresholds; validate in cellular models.
Molecular Descriptors Oral Bioavailability Drug-Likeness

5-Oxaspiro[3.5]nonane-8-sulfonamide Applications


Scaffold-Hopping: Morpholine/Piperidine to Spirocyclic Analogs

Researchers seeking to replace flexible morpholine or piperidine sulfonamides with conformationally constrained bioisosteres can utilize 5-oxaspiro[3.5]nonane-8-sulfonamide as a rigid scaffold [1]. The [3.5]-spiro system locks the sulfonamide pharmacophore into a defined three-dimensional orientation, which has been shown in related spirocyclic sulfonamide series to improve target selectivity and reduce off-target effects compared to flexible acyclic counterparts . This compound is particularly suitable for programs where conformational restriction is hypothesized to enhance binding to shallow or conformationally sensitive binding pockets.

Lipophilicity & TPSA Modulation for CNS vs. Peripheral Targeting

The XLogP3 value of 0.1 and TPSA of 77.8 Ų position 5-oxaspiro[3.5]nonane-8-sulfonamide in a physicochemical space distinct from more lipophilic spiro analogs (e.g., spiro[4.4]nonane-2-sulfonamide with XLogP3 = 1.9) [1]. This property profile is advantageous for programs targeting peripheral enzymes (e.g., carbonic anhydrase isoforms implicated in neuropathic pain) where limited CNS exposure is desired, or for improving aqueous solubility to facilitate in vitro assay conditions and in vivo formulation [2]. Researchers can procure this compound specifically when a balance of polarity and moderate permeability is required.

Late-Stage Functionalization via Primary Sulfonamide Derivatization

The primary sulfonamide (-SO₂NH₂) at the 8-position of the oxaspiro framework serves as a versatile handle for late-stage diversification, enabling N-alkylation, N-arylation, or conversion to N-acyl sulfonamide bioisosteres [1]. This derivatization potential allows medicinal chemists to generate focused libraries of sulfonamide-containing spiro compounds while maintaining the conformational constraint provided by the spirocyclic core. The 8-position attachment, as opposed to ring-junction substitution found in other spiro sulfonamides, provides distinct steric accessibility for synthetic transformations [1].

Building Block for Carbonic Anhydrase Inhibitors

Given the established role of primary sulfonamides as zinc-binding groups in carbonic anhydrase inhibition, 5-oxaspiro[3.5]nonane-8-sulfonamide serves as a core scaffold for developing novel CA inhibitors [1]. Spirocyclic sulfonamides have demonstrated activity against hCA II and hCA VII with KI values in the low or sub-nanomolar range, and have shown efficacy in neuropathic pain models [1]. The 5-oxaspiro[3.5]nonane scaffold provides a novel topology for exploring CA isoform selectivity, complementing existing 4-oxo-spirochromane and other spirocyclic sulfonamide series.

Application
Selection Property
Validation Focus
Scaffold‑hopping studies
Conformationally constrained spirocyclic core
Target selectivity and binding pocket complementarity
Lipophilicity modulation
Hydrophilic XLogP3 and TPSA profile
Aqueous solubility and membrane permeability balance
Late‑stage derivatization
8‑position primary sulfonamide handle
Synthetic accessibility and focused library diversity
CA inhibitor research
Zinc‑binding sulfonamide pharmacophore
CA isoform inhibition profiling and selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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